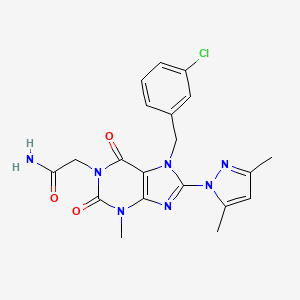

4-(3-Methylpyrrol-1-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

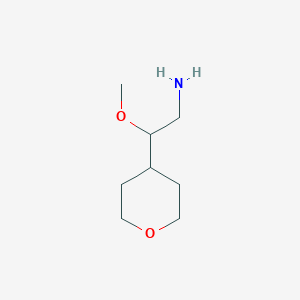

4-(3-Methylpyrrol-1-yl)benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is also known as 3-Methyl-4-(1-pyrrolyl)benzoic acid. This compound is used in scientific research for its potential biological and medicinal properties.

科学的研究の応用

Coordination Polymers and Porosity

Solvothermal reactions involving 3-(3-methylpyridin-4-yl)benzoic acid with various metal ions have led to the formation of coordination polymers with distinct packing and porosity characteristics. These materials have demonstrated significant potential in gas adsorption, showcasing the ability to fine-tune their structures for specific applications such as CO2 capture and catalysis for cycloaddition reactions (Tian et al., 2020).

Gas Sensing Properties

Derivatives of benzoic acid have been employed in the synthesis of metal complexes and coordination polymers, exhibiting notable gas sensing properties. For instance, a coordination polymer featuring zinc and (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid demonstrated strong fluorescence emission, which could be harnessed for gas detection applications (Rad et al., 2016).

Fluorescent Materials

The aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, has shown a unique fluorescence behavior in the solid state, making it an interesting candidate for temperature-sensitive materials. This property is attributed to its propeller-shaped molecular design, allowing for controlled fluorescence in certain aggregation forms (Han et al., 2013).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of benzoic acid have been utilized in the design of organic dyes for dye-sensitized solar cells (DSSCs). The incorporation of benzoic acid derivatives into the dye structure has improved the efficiency of solar energy conversion, highlighting the role of these compounds in developing more efficient DSSCs (Ferdowsi et al., 2018).

Corrosion Inhibition

Benzoic acid derivatives have also found application as corrosion inhibitors, offering protection for metals in aggressive environments. Studies have shown that these compounds can effectively inhibit the corrosion of steel in acidic solutions, making them valuable for extending the lifespan of metal structures and components (Rbaa et al., 2020).

作用機序

Target of Action

Similar compounds such as benzoic acid derivatives have been known to exhibit antimicrobial properties

Mode of Action

It’s worth noting that benzoic acid, a related compound, has been reported to exhibit its antimicrobial properties by affecting the microbial cell membrane . It’s plausible that 4-(3-Methylpyrrol-1-yl)benzoic acid might have a similar mode of action, but this needs to be confirmed with further studies.

Biochemical Pathways

Related compounds such as benzoic acid are known to be involved in the shikimate pathway, which is important for the biosynthesis of aromatic compounds

Pharmacokinetics

It’s worth noting that benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid

Result of Action

Related compounds such as benzoic acid derivatives have been reported to exhibit antimicrobial properties

Action Environment

It’s worth noting that the efficacy of related compounds such as benzoic acid derivatives can be influenced by factors such as ph and temperature

特性

IUPAC Name |

4-(3-methylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-8H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYKFIAWKYYIGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylpyrrol-1-yl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2567486.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![7-cyclohexyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567490.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2567499.png)

![2,2-dimethyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2567502.png)

![5-(1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2567504.png)

![3-(2-Fluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2567506.png)